N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. It features a pyridinylmethyl group attached to an oxazole ring, which is further substituted with a carboxamide functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be found in various chemical databases, including PubChem, where its structural and property data are documented. The unique identifiers for this compound include its InChI and InChI Key, which facilitate its identification in chemical literature.
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide can be classified as follows:
The synthesis of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like acetonitrile or dimethyl sulfoxide. Reaction times can vary depending on the specific reagents and methods used.
The molecular structure of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide includes:
The molecular formula is , with a molecular weight of approximately 220.24 g/mol. The structural representation can be derived from its InChI descriptor:
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions:
The reactivity of this compound allows it to participate in complex organic transformations, making it a valuable intermediate in synthetic chemistry.
The mechanism of action for N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The binding affinity to these targets can influence various biological pathways, potentially leading to therapeutic effects.
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is expected to have the following physical properties:
Key chemical properties include:
N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide has several scientific applications:
This compound's diverse applications highlight its significance in both research and industry contexts, particularly in drug development and material science innovations.
The structural architecture of N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide integrates two privileged heterocyclic systems: oxazole and pyridine. These scaffolds confer distinct physicochemical and biomolecular recognition properties essential for drug efficacy. The oxazole ring (a 5-membered heterocycle with oxygen at position 1 and nitrogen at position 3) exhibits moderate aromaticity and high metabolic stability. Its dipole moment (~1.5–2.0 D) facilitates π-π stacking interactions with aromatic amino acids in enzyme binding pockets, while the nitrogen atom serves as a hydrogen-bond acceptor [3] [6]. In kinase inhibitors, oxazole derivatives like mubritinib demonstrate targeted activity by exploiting ATP-binding site interactions [3].
The pyridine moiety (6-membered ring with one nitrogen) provides complementary properties. Its basicity (pKa ~5.2) enables salt formation for solubility enhancement, and the nitrogen participates in hydrogen bonding and coordination bonding with metalloenzymes [2] [5]. Pyridine-containing drugs such as osimertinib (epidermal growth factor receptor inhibitor) leverage this scaffold for potency and selectivity [2].
Table 1: Comparative Properties of Oxazole and Pyridine Scaffolds
Property | Oxazole | Pyridine |
---|---|---|
Aromaticity Index | Moderate (HOMA ~0.5) | High (HOMA ~0.8) |
Dipole Moment (D) | 1.5–2.0 | 2.2–2.8 |
Hydrogen-Bond Capacity | Acceptor only | Acceptor and donor |
Metabolic Stability | High (resistant to oxidation) | Moderate (susceptible to CYP450) |
Representative Drugs | Mubritinib, Oxaprozin | Osimertinib, Lorlatinib |
The fusion of these scaffolds creates synergistic effects: the oxazole’s planar rigidity and pyridine’s hydrogen-bonding versatility enable precise orientation within biological targets. For example, in interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, oxazole-pyridine hybrids exhibit IC₅₀ values in the nanomolar range due to dual interactions with catalytic and allosteric sites [1].
The carboxamide linker (–C(O)NH–) in N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide is a critical pharmacophore for molecular recognition. This group serves as a hydrogen-bond donor/acceptor bridge, enabling bidentate interactions with backbone residues (e.g., Asp-Phe-Gly motif in kinases) [1] [3]. Its conformational flexibility permits adaptation to diverse binding pockets while maintaining optimal bond angles (120° for carbonyl sp² hybridization) [6].
In targeted cancer therapies, carboxamide derivatives enhance selectivity by exploiting unique enzyme microenvironments. For instance:
Table 2: Structure-Activity Relationships (SAR) of Oxazole-4-Carboxamide Analogues
R¹ Group (Oxazole) | R² Group (Pyridine) | IRAK4 IC₅₀ (nM) | CYP1A2 Induction (Fold Change) |
---|---|---|---|
2-Methylpyridin-4-yl | Oxan-4-yl | 12 | 1.5 |
Pyridin-4-yl | Ethyl | 45 | 3.8 |
2-Fluorophenyl | 4-Pyridinylethyl | 210 | 1.2 |
Optimization of carboxamide-bearing compounds focuses on balancing potency and drug metabolism. For example, introducing methyl groups to the pyridine ring (e.g., 2-methylpyridin-4-yl) reduces cytochrome P450 1A2 induction while maintaining sub-20 nM IRAK4 affinity [1] [4].
Heterocyclic kinase inhibitors have evolved from broad-spectrum agents to precision therapeutics. Key milestones include:
Table 3: Evolution of Key Heterocyclic Kinase Inhibitors
Era | Representative Compound | Core Heterocycles | Primary Target |
---|---|---|---|
2001 | Imatinib | Pyridine, benzimidazole | BCR-ABL |
2015 | Alectinib | Carbazole, pyridine | ALK |
2017 | Midostaurin | Benzamide, pyridine | FLT3 |
2020s | AS2444697 | Oxazole, pyrazole, pyridine | IRAK4 |
The integration of oxazole-carboxamide-pyridine frameworks represents a paradigm shift toward disrupting protein-protein interactions in innate immunity pathways. These compounds target myeloid differentiation primary response gene 88 (MyD88)-IRAK4 assembly, a node upstream of inflammatory cascades implicated in autoimmune diseases and oncology [1] [2].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3